Quinoline-6-carboxylic acid
Overview
Description
Quinoline-6-carboxylic acid is a nitrogen-based heterocyclic aromatic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, which is a fundamental structure in many natural products and synthetic compounds. This compound is known for its diverse applications in medicinal and industrial chemistry due to its unique chemical properties.
Mechanism of Action
Target of Action
Quinoline-6-carboxylic acid primarily targets the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . It is also known to inhibit the gluconeogenesis in perfused livers .
Mode of Action
The compound interacts with its targets by inhibiting their oxidation. This interaction results in changes in the metabolic processes within the mitochondria, specifically affecting the energy production pathways .
Biochemical Pathways
This compound affects the biochemical pathways involved in energy production within the mitochondria. By inhibiting the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate, it disrupts the Krebs cycle (also known as the citric acid cycle or TCA cycle), which is a key metabolic pathway for energy production .
Result of Action
The inhibition of oxidation and gluconeogenesis by this compound can lead to significant changes at the molecular and cellular levels. These changes can affect the energy metabolism within cells, potentially leading to alterations in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-6-carboxylic acid can be synthesized through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials. The Gould-Jacobs reaction is also employed, where anthranilic acid is reacted with a β-ketoester under acidic conditions to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact. Transition metal-catalyzed reactions and the use of ionic liquids are also explored for greener production methods .
Chemical Reactions Analysis
Types of Reactions: Quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents are introduced into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly used.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for developing biologically active molecules with antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating diseases such as malaria, tuberculosis, and cancer.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
Quinoline-6-carboxylic acid can be compared with other similar compounds such as:
- Quinoline-4-carboxylic acid
- Quinoline-8-carboxylic acid
- Isoquinoline derivatives
Uniqueness: this compound is unique due to its specific position of the carboxylic acid group on the quinoline ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in pharmacological properties and applications .
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
quinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYRCVTBHVXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065047 | |
Record name | 6-Quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10349-57-2 | |
Record name | 6-Quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10349-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Quinolinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Quinoline-6-carboxylic acid itself hasn't been extensively studied for specific biological activity, its derivatives show diverse interactions. For instance, 10-iodo-11H-indolo[3,2-c]this compound (KuFal194) acts as a selective inhibitor of the enzyme DYRK1A. [, ] This inhibition is achieved by binding within the ATP binding site of DYRK1A, preventing its activity. [] DYRK1A is implicated in neurological alterations associated with Down syndrome and Alzheimer’s disease, making its inhibitors potential therapeutic agents. [, ]
ANone: The provided research primarily focuses on the biological activity and synthesis of this compound derivatives. Information regarding their material compatibility and stability under various conditions is limited within these excerpts.
ANone: The provided research excerpts do not elaborate on the catalytic properties of this compound or its derivatives. The primary focus revolves around their synthesis and biological evaluation, particularly as potential pharmaceutical agents.
A: Computational methods like DFT calculations and molecular docking are utilized to understand the properties and interactions of this compound derivatives. [, , ] For example, DFT calculations are used to analyze bonding characteristics, visualize Fukui functions for predicting reactive sites, and investigate autoxidation sensitivity. [] Molecular docking studies aid in evaluating the binding affinity and interactions of these compounds with target proteins like DYRK1A. []
A: Modifying the structure of this compound derivatives significantly influences their activity and selectivity. For instance, introducing a 10-iodo substitution in 11H-indolo[3,2-c]this compound leads to potent DYRK1A inhibition with enhanced selectivity against closely related kinases like CLKs. [] Researchers have also explored the synthesis and evaluation of other derivatives, including thiazoloquinoline carboxylic acids, benzothiazolo[3,2-a]quinolone derivatives, and indole-3-carbonitriles, for their antimicrobial and kinase inhibitory activities. [, , ] These studies highlight the impact of structural modifications on the biological profiles of these compounds.
A: The development and study of this compound derivatives benefit from interdisciplinary collaborations spanning medicinal chemistry, computational chemistry, and pharmacology. [, , ] This synergy allows for the design, synthesis, and biological evaluation of novel compounds with potential therapeutic applications. Future research may explore additional cross-disciplinary avenues, such as materials science or chemical engineering, to further unlock the potential of these compounds.
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